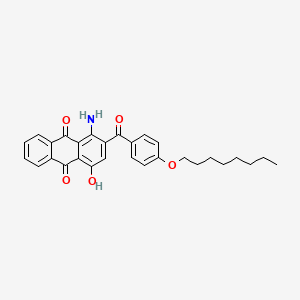
1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione is a complex organic compound with the molecular formula C29H29NO5 and a molecular weight of 471.54 . This compound belongs to the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. One common method involves the following steps:
Nitration: Anthracene is nitrated to form 1-nitroanthracene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminoanthracene.
Hydroxylation: The aminoanthracene is hydroxylated to introduce the hydroxyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce hydroquinones .
Wissenschaftliche Forschungsanwendungen
1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of 1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, it can inhibit certain enzymes involved in cellular processes, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-4-hydroxy-2-(4-hydroxyphenoxy)anthraquinone: Similar in structure but with a hydroxyphenoxy group instead of an octyloxybenzoyl group.
1-Amino-4-hydroxy-2-methoxyanthraquinone: Contains a methoxy group instead of an octyloxybenzoyl group.
Uniqueness
1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the octyloxybenzoyl group enhances its solubility and stability, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
89868-46-2 |
|---|---|
Molekularformel |
C29H29NO5 |
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
1-amino-4-hydroxy-2-(4-octoxybenzoyl)anthracene-9,10-dione |
InChI |
InChI=1S/C29H29NO5/c1-2-3-4-5-6-9-16-35-19-14-12-18(13-15-19)27(32)22-17-23(31)24-25(26(22)30)29(34)21-11-8-7-10-20(21)28(24)33/h7-8,10-15,17,31H,2-6,9,16,30H2,1H3 |
InChI-Schlüssel |
OWRWPWACBDWKTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)
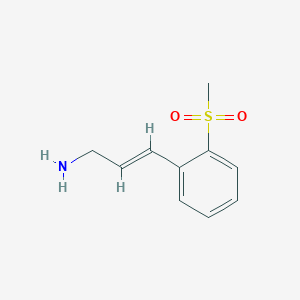

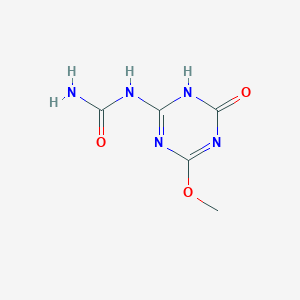
![methyl 2,2-bis(ethylsulfanyl)-4-[(1R)-5-methoxy-2-[(E)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]but-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]butanoate](/img/structure/B13141873.png)
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
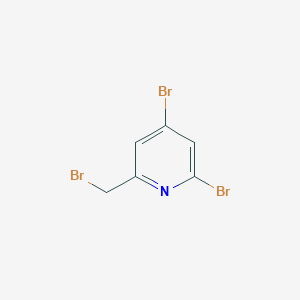
![diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate](/img/structure/B13141891.png)
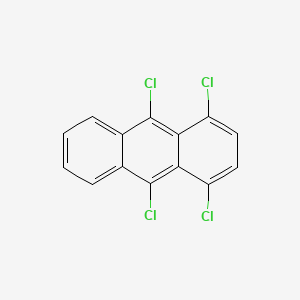
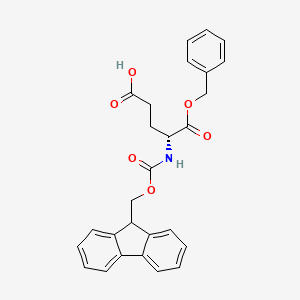
![2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B13141924.png)


